5-Hydroxy-2-pyrrolidone

Descripción

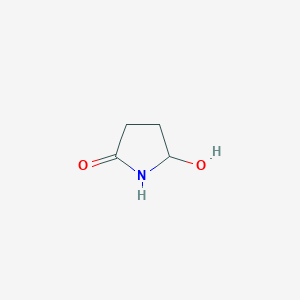

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWUCXEMSSZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62312-55-4 | |

| Record name | 5-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Hydroxy-2-pyrrolidone: Synthesis and Characterization

Abstract

This compound, a cyclic lactam, serves as a key intermediate in various metabolic pathways and holds potential as a building block in synthetic organic chemistry. Its structural similarity to pyroglutamic acid and its role as a metabolite of industrial solvents like N-methyl-2-pyrrolidone (NMP) make it a compound of interest in toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the primary synthesis routes and detailed characterization methodologies for this compound, tailored for professionals in research and drug development.

Introduction

This compound (also known as 5-hydroxypyrrolidin-2-one) is an organic compound with the molecular formula C₄H₇NO₂.[1] It is a derivative of 2-pyrrolidone, featuring a hydroxyl group at the 5-position. This substitution introduces a chiral center, making it a valuable synthon for stereoselective synthesis. The compound has been identified as a metabolite of 2-pyrrolidinone and is an intermediate in a proposed metabolic pathway leading to succinimide.[][3] Furthermore, its N-methylated form is a major biomarker for exposure to the widely used solvent N-methyl-2-pyrrolidone (NMP).[4][5][6] The presence of this compound and its derivatives in natural products, such as those isolated from Jatropha curcas, further underscores its relevance in medicinal chemistry.[7][8]

This document details an efficient synthesis protocol and presents a full suite of characterization techniques, including spectroscopic and chromatographic methods, to ensure the purity and identity of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most direct and high-yielding laboratory-scale preparation involves a two-step process starting from succinimide. This process first generates an intermediate, 5-ethoxy-2-pyrrolidone, which is subsequently hydrolyzed to the target compound.

Synthesis from Succinimide via 5-Ethoxy-2-pyrrolidone

This method, adapted from the work of Cue and Chamberlain, provides a reliable route to this compound with good overall yield.[9] The process involves the selective reduction of one carbonyl group of succinimide, followed by hydrolysis.

Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone from Succinimide N-substituted succinimides can be reduced by sodium borohydride in ethanol to yield 5-ethoxy or 5-hydroxy-2-pyrrolidones.[9] Direct reduction of succinimide to this compound often results in polymeric material, making the two-step process via the ethoxy intermediate more effective.[9] The reported procedure for converting succinimide to 5-ethoxy-2-pyrrolidone achieves a high yield of 90%.[9]

Step 2: Hydrolysis of 5-Ethoxy-2-pyrrolidone The stable 5-ethoxy intermediate is hydrolyzed to this compound by refluxing in water.[9]

Logical Workflow for Synthesis

Caption: Synthesis of this compound from Succinimide.

Experimental Protocol: Hydrolysis of 5-Ethoxy-2-pyrrolidone

Materials:

-

5-Ethoxy-2-pyrrolidone (2.05 g, 0.016 mol)

-

Distilled water (25 ml)

-

Ethyl acetate

-

Acetone

Procedure:

-

A solution of 5-ethoxy-2-pyrrolidone (2.05 g) in distilled water (25 ml) is prepared in a round-bottom flask.[9]

-

The solution is heated at reflux for 8 hours.[9]

-

After reflux, the mixture is cooled to room temperature.

-

The solvent is removed by evaporation in vacuo.[9]

-

The resulting semisolid residue is triturated with ethyl acetate and filtered.[9]

-

The crude product is recrystallized from acetone to afford pure this compound.[9]

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 5-Ethoxy-2-pyrrolidone | [9] |

| Reagent | Distilled Water | [9] |

| Reaction Time | 8 hours | [9] |

| Temperature | Reflux | [9] |

| Yield | 85% | [9] |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physical properties and analyzing its structure using various spectroscopic and chromatographic techniques.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [1][8] |

| Molecular Weight | 101.10 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 98-101 °C | [9] |

| Boiling Point | 363.6 ± 35.0 °C (Predicted) | [][10] |

| pKa | 12.92 ± 0.20 (Predicted) | [][10] |

| Solubility | Water, Alcohols, Chloroform, DMSO, Acetone | [1][3][11] |

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

¹H NMR Data (Solvent: DMSO-d₆) [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | br s | 1H | NH |

| 5.67 | d | 1H | OH |

| 5.10 | m | 1H | H-5 (CH-OH) |

| 2.30 - 1.50 | m | 4H | -CH₂CH₂- |

¹³C NMR Data (Solvent: D₂O) [9]

| Chemical Shift (δ) ppm | Assignment |

| 181.3 | C=O (C-2) |

| 79.8 | CH-OH (C-5) |

| 29.4 | -CH₂- |

| 28.5 | -CH₂- |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Electron Ionization (EI-MS at 70 eV) [9]

| m/z | Interpretation |

| 101 | [M]⁺ (Molecular Ion) |

| 85 | [M-O]⁺ or [M-NH₂]⁺ |

| 84 | [M-OH]⁺ |

| 83 | [M-H₂O]⁺ |

For analytical purposes in biological matrices, derivatization is often employed. The bis(trimethylsilyl)trifluoroacetamide derivative of this compound shows a molecular ion at m/z 245 in GC-MS analysis.[]

Chromatographic Characterization

Chromatographic methods are crucial for assessing purity and for quantification in complex mixtures.

While protocols for the parent compound are less common, methods for its N-methyl derivative (5-HNMP) and other metabolites are well-established and can be adapted.[]

Sample Preparation (Derivatization):

-

Evaporate the sample containing this compound to dryness.

-

Add bis(trimethylsilyl)trifluoroacetamide (BSTFA).[]

-

Heat the mixture (e.g., 100°C for 1 hour) to form the trimethylsilyl derivative.

-

Add ethyl acetate and inject the sample into the GC-MS.

GC-MS Conditions:

-

Gas Chromatograph: Standard GC system with a mass selective detector.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium.

-

Injector Temperature: ~250°C.

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in Electron Impact (EI) mode.

Workflow for Characterization

Caption: A typical workflow for the characterization of this compound.

Metabolic Significance

This compound is an intermediate in mammalian metabolism. Evidence suggests a pathway where 2-pyrrolidinone is metabolized to this compound, which is then further converted to succinimide.[3] This pathway connects the metabolism of compounds like putrescine, which can form 2-pyrrolidone, to the succinimide pool.[] Understanding this pathway is important for toxicological studies and for elucidating the endogenous roles of these small molecules.

Metabolic Pathway

Caption: Metabolic pathway from 2-Pyrrolidinone to Succinimide.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocol, derived from established literature, offers a reliable method for obtaining high-purity material suitable for research and development. The comprehensive characterization data, including tabulated physical properties and spectroscopic assignments, serves as a crucial reference for quality control and structural verification. The inclusion of workflows and metabolic context aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this versatile compound.

References

- 1. chembk.com [chembk.com]

- 3. 5-Hydroxy-2-pyrrolidinone | CAS:62312-55-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound - Lifeasible [lifeasible.com]

- 11. This compound CAS#: 62312-55-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-2-pyrrolidone, a molecule of interest in various scientific disciplines, including as a natural product and a metabolite.[] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related fields by presenting key data, detailed experimental methodologies, and relevant biochemical context.

Chemical Identity and Structure

This compound, also known as 5-hydroxypyrrolidin-2-one, is a derivative of pyrrolidone, a five-membered lactam. Its chemical structure features a hydroxyl group at the 5-position of the pyrrolidin-2-one ring.

-

IUPAC Name: 5-hydroxypyrrolidin-2-one

-

Synonyms: DL-5-Hydroxy-2-pyrrolidone, 5-Hydroxy-2-pyrrolidinone

-

CAS Number: 62312-55-4

-

Molecular Formula: C₄H₇NO₂

-

InChI Key: WBGWUCXEMSSZJL-UHFFFAOYSA-N

-

SMILES: C1CC(=O)NC1O

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference(s) |

| Molecular Weight | 101.10 g/mol | |

| Melting Point | 98-99 °C | [2][3] |

| Boiling Point (Predicted) | 363.6 ± 35.0 °C | [2][3] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 12.92 ± 0.20 | [2][3] |

| LogP (Predicted) | -2.82 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][5] |

| Appearance | Powder | [2] |

| Storage Temperature | 2-8°C | [2][3][5] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.

3.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Insert a calibrated thermometer into the apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7]

-

3.2. Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, the determination of its boiling point would require it to be in a liquid state. The following is a general method for determining the boiling point of an organic liquid.

-

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

-

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2][3][5]

-

3.3. Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent.

-

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Pipettes

-

Analytical balance

-

-

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.

-

If the solid has not completely dissolved, the mixture can be gently heated to determine if solubility increases with temperature.

-

The process can be repeated with different solvents to establish a solubility profile.[8][9][10]

-

3.4. pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[11][12]

-

3.5. LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach.

-

Apparatus:

-

Separatory funnel or screw-cap vials

-

Shaker

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water (mutually saturated)

-

-

Procedure:

-

Prepare mutually saturated n-octanol and water phases by shaking them together and allowing the layers to separate.

-

Dissolve a known concentration of this compound in one of the phases (typically the aqueous phase).

-

Add a known volume of this solution and an equal volume of the other phase to a separatory funnel or vial.

-

Shake the container for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.[13][14][15]

-

Biochemical Context and Synthesis

4.1. Metabolic Pathway

This compound is a known metabolite. It can be formed from the metabolism of putrescine via 2-pyrrolidone.[][16] This metabolic conversion is a key aspect of its biological relevance.

Caption: Metabolic formation of this compound.

4.2. Synthetic Approach

A common laboratory synthesis of this compound involves the reduction of succinimide.

Caption: General workflow for the synthesis of this compound.

4.3. Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound involves a series of steps to determine its fundamental properties.

Caption: Workflow for physicochemical characterization.

References

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Metabolism of putrescine to this compound via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-2-pyrrolidone: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the core mechanism of action of 5-Hydroxy-2-pyrrolidone is limited. This guide provides a comprehensive overview of its known metabolic pathways and infers potential mechanisms of action based on the activities of structurally related pyrrolidinone compounds. The proposed pathways and experimental designs are intended to serve as a foundation for future research.

Introduction

This compound is a five-membered lactam that has been identified as a natural product in plants such as Jatropha curcas and Buddleja asiatica.[1][] It is also a known human metabolite of 2-pyrrolidinone and the industrial solvent N-methyl-2-pyrrolidone (NMP).[][3] While the pyrrolidinone scaffold is a common feature in many biologically active compounds with diverse pharmacological effects, including anti-inflammatory, anticonvulsant, and antitumor activities, the specific molecular targets and signaling pathways modulated by this compound remain largely uncharacterized.[4][5] This technical guide summarizes the current understanding of this compound, focusing on its metabolic generation and proposing potential mechanisms of action based on the biological activities of related compounds.

Metabolic Generation of this compound

The primary context in which this compound is studied is as a metabolite. In humans, exposure to N-methyl-2-pyrrolidone (NMP) leads to its biotransformation into several metabolites, with 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) being a major product.[3][6] The formation of 5-HNMP from NMP is understood to be mediated by cytochrome P450 enzymes, particularly CYP2E1.[7] Similarly, 2-pyrrolidinone, which can be formed from the demethylation of NMP or from other endogenous pathways, is metabolized to this compound.[]

Below is a diagram illustrating the metabolic pathway from N-methyl-2-pyrrolidone to its hydroxylated metabolites.

References

- 1. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]

- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 5-Hydroxy-2-pyrrolidone: A Technical Guide for Researchers

An In-depth Exploration of a Metabolic Intermediate with Latent Biological Significance

Abstract

5-Hydroxy-2-pyrrolidone, a five-membered lactam, has been identified as a metabolic intermediate in mammals and a constituent of certain plant species. While its N-methylated counterpart, 5-hydroxy-N-methyl-2-pyrrolidone, is a well-documented biomarker for exposure to the industrial solvent N-methyl-2-pyrrolidone, the endogenous biological role of this compound itself remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge surrounding this intriguing molecule. It delves into its metabolic pathways, potential physiological and pathological significance, and provides a framework for future research by outlining detailed experimental protocols for its synthesis, extraction, and quantification. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the untapped biological functions of this compound.

Introduction

This compound is a small heterocyclic compound that has been identified in mammalian tissues and isolated from plants such as Jatropha curcas and Buddleja asiatica.[1][2] Its structural similarity to pyroglutamic acid (5-oxo-proline), a key player in the glutathione cycle, suggests potential involvement in related metabolic and signaling pathways. However, dedicated research into the specific biological functions of this compound is sparse. This guide aims to consolidate the existing data and provide a roadmap for further investigation into its physiological and pathological roles.

Metabolism and Biosynthesis

Biosynthesis from Putrescine

In mammals, this compound is biosynthesized from putrescine. The initial step involves the conversion of putrescine to 2-pyrrolidone, a reaction observed in rat liver slices. Subsequently, 2-pyrrolidone is metabolized to this compound.[3]

Role as a Metabolic Intermediate

There is evidence to suggest that this compound serves as an intermediate in a metabolic pathway that converts 2-pyrrolidone to succinimide. This pathway has been identified in the blood plasma of humans, rats, and mice, as well as in the brains of rats and mice.[3]

Potential Biological Roles

Neurological Function

The presence of the 2-pyrrolidone to succinimide pathway in the brain suggests a potential, yet unexplored, role for this compound in neurological processes.[3] Given the structural similarity of the pyrrolidone ring to the neurotransmitter gamma-aminobutyric acid (GABA) and the excitatory neurotransmitter glutamate, investigating the interaction of this compound with their respective receptors is a logical avenue for future research.

Pathophysiological Implications

A structurally related compound, pyroglutamic acid (5-oxo-proline), is an intermediate in the glutathione cycle. The accumulation of pyroglutamic acid leads to a condition known as pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[4][5][6] This condition can be precipitated by factors that deplete glutathione, such as chronic paracetamol use and sepsis, or by inhibition of the enzyme 5-oxoprolinase by drugs like flucloxacillin.[4][6] The structural analogy between this compound and pyroglutamic acid raises the possibility that dysregulation of this compound metabolism could also have pathological consequences.

Quantitative Data

Currently, there is a lack of published data on the endogenous concentrations of this compound in human or animal tissues and fluids. However, studies on its N-methylated derivative, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), provide valuable quantitative information that can serve as a reference for future studies on the non-methylated form.

Table 1: Toxicokinetic Data for 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in Humans

| Parameter | Value | Biological Matrix | Condition |

| Mean Plasma Concentration | 8.0 µmol/L | Plasma | After 8h exposure to 10 mg/m³ NMP |

| 19.6 µmol/L | After 8h exposure to 25 mg/m³ NMP | ||

| 44.4 µmol/L | After 8h exposure to 50 mg/m³ NMP | ||

| Mean Urinary Concentration | 17.7 mmol/mol creatinine | Urine | Last 2h of 8h exposure to 10 mg/m³ NMP |

| 57.3 mmol/mol creatinine | Last 2h of 8h exposure to 25 mg/m³ NMP | ||

| 117.3 mmol/mol creatinine | Last 2h of 8h exposure to 50 mg/m³ NMP | ||

| Plasma Half-life | 6.3 hours | Plasma | Post-exposure |

| Urinary Half-life | 7.3 hours | Urine | Post-exposure |

Data sourced from studies on human volunteers exposed to N-methyl-2-pyrrolidone (NMP).[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from succinimide.

Step 1: Synthesis of 5-Ethoxy-2-pyrrolidone

-

Reduce succinimide with sodium borohydride in ethanol to yield 5-ethoxy-2-pyrrolidone. Detailed protocol as described by Speckamp and coworkers.

Step 2: Hydrolysis to this compound

-

Dissolve 5-ethoxy-2-pyrrolidone (1 part by weight) in distilled water (12.2 parts by weight).

-

Reflux the solution for 8 hours.

-

Cool the reaction mixture and evaporate the solvent in vacuo.

-

Triturate the resulting semi-solid residue with ethyl acetate.

-

Filter the solid and recrystallize from acetone to obtain pure this compound.

Extraction and Quantification from Biological Samples

The following protocols are adapted from methods developed for 5-hydroxy-N-methyl-2-pyrrolidone and can be optimized for this compound.

-

To 1 mL of urine, add an appropriate internal standard.

-

Perform liquid-liquid extraction using a Chem Elut column with dichloromethane as the solvent.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Condition an Isolute ENV+ solid-phase extraction column.

-

Load 1 mL of plasma onto the column.

-

Wash the column to remove interfering substances.

-

Elute the analyte with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute for analysis.

-

Derivatization: The extracted and dried residue must be derivatized to increase its volatility for GC analysis. A common method is silylation.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of the analyte from other components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

-

-

Sample Preparation: Perform LLE or SPE as described above, but without the derivatization step. Reconstitute the dried extract in the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Future Directions and Conclusion

The biological role of this compound is a nascent field of research with considerable potential. The structural relationship to key metabolic and signaling molecules, coupled with its presence in the mammalian brain, warrants a more thorough investigation into its physiological and pathological significance.

Key areas for future research include:

-

Quantification of endogenous levels: Establishing baseline concentrations in various tissues and fluids is crucial for understanding its physiological relevance.

-

Enzyme kinetics and receptor binding studies: Identifying the enzymes responsible for its metabolism and determining its affinity for various receptors, particularly neurotransmitter receptors, will elucidate its functional roles.

-

Cellular and in vivo studies: Investigating the effects of this compound on cell lines and in animal models will provide insights into its biological activities.

-

Clinical studies: Exploring the association of this compound levels with pathological conditions, particularly those related to metabolic and neurological disorders, could reveal its potential as a biomarker or therapeutic target.

This technical guide provides a foundational resource for researchers embarking on the study of this compound. By leveraging the provided methodologies and building upon the existing, albeit limited, knowledge, the scientific community can begin to unravel the biological importance of this enigmatic molecule.

References

- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Lessons of the month: Pyroglutamic acidosis: long-term paracetamol and a high anion gap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxy-2-pyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-2-pyrrolidone (CAS No: 62312-55-4), a valuable chiral synthon and natural product. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Solvent |

| ~4.9 - 5.1 | m | H-5 | DMSO-d6 |

| ~3.2 - 3.4 | m | H-3 | DMSO-d6 |

| ~2.0 - 2.2 | m | H-4 | DMSO-d6 |

| ~7.5 | br s | NH | DMSO-d6 |

| ~5.5 | d | OH | DMSO-d6 |

| 4.98 | t | H-5 | MeOD |

| 3.40 | t | H-3 | MeOD |

| 2.25 | m | H-4 | MeOD |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| 178.5 | C-2 (C=O) |

| 82.0 | C-5 (CH-OH) |

| 45.5 | C-3 (CH₂) |

| 29.0 | C-4 (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3200 | Medium | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Lactam) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 101 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, MeOD, CDCl₃) in a clean, dry vial.

-

Vortex the sample until the solid is completely dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals to determine the relative proton ratios.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Procedure:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: An FT-IR spectrometer equipped with an ATR accessory.

-

Procedure:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane.[1]

-

The sample may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.

2. GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is typically programmed to ramp from a low initial temperature to a higher final temperature to elute compounds with different boiling points.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The chiral scaffold of 5-hydroxy-2-pyrrolidone is a privileged structural motif found in numerous biologically active compounds and serves as a versatile building block in the synthesis of pharmaceuticals. Its inherent chirality and functional group array make it an attractive starting material for the development of novel therapeutics, including nootropics like Oxiracetam and potential anticancer agents. This technical guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.

I. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The most prevalent and economically viable approach to chiral this compound relies on the use of readily available chiral starting materials, with L-glutamic acid and its derivative, pyroglutamic acid, being the most common precursors for the (5S)-enantiomer.

A. Synthesis from L-Glutamic Acid and Pyroglutamic Acid

The conversion of L-glutamic acid to (5S)-5-hydroxy-2-pyrrolidone is a well-established route that typically involves an initial cyclization to pyroglutamic acid, followed by the stereoselective reduction of the carboxylic acid or its ester derivative.

Reaction Workflow:

Figure 1: General workflow for the synthesis of (5S)-5-Hydroxy-2-pyrrolidone from L-Glutamic Acid.

Experimental Protocol: Synthesis of (5S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Pyroglutamic Acid [1]

-

Esterification: To a solution of L-pyroglutamic acid (1 mmol) in ethanol (EtOH), thionyl chloride (SOCl₂) (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature.

-

Reduction: After completion of the esterification, sodium borohydride (NaBH₄) (1 mmol) is added portion-wise over 15 minutes to the solution of the resulting ethyl-2-pyrrolidinone-5-carboxylate in ethanol. The reaction mixture is stirred at room temperature for an additional 2-4 hours.

-

Work-up: Upon reaction completion, concentrated hydrochloric acid (HCl) is added. The resulting mixture is filtered, and the filtrate is concentrated to yield the crude product, which can be further purified by chromatography.

Quantitative Data:

| Starting Material | Key Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| L-Pyroglutamic Acid | SOCl₂, NaBH₄ | Ethanol | 80% | >99% (assumed from chiral starting material) | [1] |

| L-Glutamic Acid | Ru/Al₂O₃, H₂ | Water | 63.5% | Not Reported | [2] |

II. Asymmetric Catalysis: Enantioselective Transformations

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral this compound, creating the desired stereocenter from a prochiral substrate through the influence of a chiral catalyst.

A. Organocatalytic Asymmetric Synthesis

Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the enantioselective formation of hydroxypyrrolidine structures. For instance, a highly enantioselective organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes provides a direct route to 5-hydroxypyrrolidines with excellent enantioselectivity.[3]

Logical Relationship of Organocatalytic Tandem Reaction:

Figure 2: Conceptual diagram of the organocatalytic tandem reaction for the synthesis of 5-hydroxypyrrolidine derivatives.

Experimental Protocol: General Procedure for Organocatalytic Tandem Reaction [3]

A representative protocol based on similar organocatalytic reactions.

-

Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂), the 2-acylaminomalonate (0.6 mmol) and the chiral pyrrolidine-based organocatalyst (20 mol%) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 5-hydroxypyrrolidine derivative.

Quantitative Data:

| Substrates | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Acylaminomalonates + α,β-Unsaturated Aldehydes | Chiral Pyrrolidine Derivatives | 67-77% | 90-99% | [3] |

B. Chemoenzymatic Synthesis

Enzymes offer high stereoselectivity and mild reaction conditions, making them ideal catalysts for chiral synthesis. A one-pot photoenzymatic route has been developed for the synthesis of N-Boc-3-hydroxypyrrolidine, which can be a precursor to this compound. This method combines photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction.[4]

Experimental Workflow for Chemoenzymatic Synthesis:

Figure 3: Workflow for the one-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidine.

Quantitative Data:

| Substrate | Key Steps | Conversion | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine | Photo-oxyfunctionalization, N-Boc protection, Enzymatic reduction | up to 90% | >99% | [4] |

III. Biological Relevance and Drug Development Context

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolidinone core is a common scaffold in pharmaceuticals, and the addition of a hydroxyl group provides a handle for further functionalization and can influence biological activity.

A. Anticancer Activity and Potential Signaling Pathways

Recent studies have highlighted the potent anti-proliferative activity of derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one against various cancer cell lines. The proposed mechanism of action involves the induction of S-phase cell cycle arrest and apoptosis.[5] In some breast cancer cells, certain derivatives have shown antiestrogenic effects by promoting the polyubiquitination and subsequent degradation of the estrogen receptor α (ERα).[1]

Simplified Apoptosis Induction Pathway:

Figure 4: A simplified proposed pathway for the anticancer activity of this compound derivatives.

B. Neurological Activity and GABAergic System

The structural similarity of the pyrrolidinone ring to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that this compound and its analogs may interact with the GABAergic system.[6] While direct evidence for this compound is still emerging, other pyrrolidinone derivatives have been investigated for their effects on GABA levels and their potential in treating neurological disorders.[7][8] This structural analogy opens avenues for the design of novel GABAergic modulators for conditions such as anxiety, epilepsy, and neurodegenerative diseases.

IV. Conclusion

The chiral synthesis of this compound is a well-addressed challenge in organic chemistry, with robust and efficient methods available, particularly through the chiral pool approach starting from L-glutamic acid. Asymmetric catalytic methods, including organocatalysis and biocatalysis, offer elegant and highly enantioselective alternatives. The growing body of evidence for the biological activities of this compound derivatives, especially in the fields of oncology and neuroscience, underscores the importance of efficient and scalable access to this versatile chiral building block. This guide provides a solid foundation for researchers to explore and optimize the synthesis of this compound for applications in drug discovery and development.

References

- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-2-pyrrolidone and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in oncology, neurology, and infectious diseases. Experimental protocols for key synthetic and analytical methods are provided, alongside a critical analysis of their structure-activity relationships and mechanisms of action.

Introduction

The this compound scaffold, a five-membered lactam ring bearing a hydroxyl group, is a versatile pharmacophore present in numerous natural products and synthetic molecules of medicinal interest.[1][2] This core structure provides a unique combination of hydrogen bonding capabilities, chirality, and conformational flexibility, making it an attractive starting point for the design of novel therapeutic agents.[3] Derivatives of this compound have garnered considerable attention for their diverse biological activities, including nootropic, anticancer, and antimicrobial properties.[4][5][6] This guide aims to consolidate the current knowledge on these promising compounds to facilitate further research and development in this area.

Physicochemical Properties

The fundamental this compound structure possesses distinct physicochemical characteristics that influence its biological behavior and that of its derivatives. Understanding these properties is crucial for predicting solubility, membrane permeability, and metabolic stability.

| Property | Value | Reference(s) |

| Molecular Formula | C4H7NO2 | [5][7][] |

| Molecular Weight | 101.104 g/mol | [5] |

| Melting Point | 98-99 °C | [7][][9][10] |

| Boiling Point (Predicted) | 363.6 ± 35.0 °C at 760 mmHg | [5][7][][9] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [5][7][][9] |

| pKa (Predicted) | 12.92 ± 0.20 | [] |

| LogP | -2.82 | [5] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7][9][10] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. The following sections detail common experimental protocols for the preparation of these compounds.

General Experimental Workflow

The synthesis and evaluation of this compound derivatives typically follow a structured workflow, from initial synthesis and purification to comprehensive biological assessment.

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Example Protocol: One-pot Synthesis of N-heteroaryl substituted 2-hydroxy pyrrolidine derivatives

This protocol describes a one-pot reaction for the synthesis of 2-hydroxy pyrrolidine derivatives from 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran using a cerium(III) chloride heptahydrate catalyst.[1]

Materials:

-

5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

-

2,3-dihydrofuran

-

Cerium(III) chloride heptahydrate (CeCl3·7H2O)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (200 mg, 1.18 mmol) in acetonitrile (5 ml), add 2,3-dihydrofuran (80 mg, 1.18 mmol).[1]

-

Add cerium(III) chloride heptahydrate (88 mg, 20 mole %) to the reaction mixture as a catalyst.[1]

-

Stir the reaction mixture at room temperature for approximately 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[1]

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.[1]

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using a petroleum ether/EtOAc (8:2 v/v) eluent to yield 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol.[1]

Characterization of 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol:

-

Appearance: White crystalline solid[1]

-

Melting Point: 130-132 °C[1]

-

¹H NMR (400 MHz, DMSO-d6): δ = 1.93-2.15 (m, 4H), 3.73-3.82 (m, 2H), 5.42-5.45 (m, 1H), 9.20 (d, J = 5.3 Hz, 1H) ppm[1]

-

¹³C NMR (100 MHz, CDCl3): δ = 172.09, 120.79, 118.09, 87.15, 67.41, 32.04, 23.81 ppm[1]

-

MS (m/z): 240 (M+1)[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several key therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines.

Quantitative Anticancer Activity Data:

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 1d (a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative) | HCT116 (Colon) | Not specified, but potent | [11] |

| PNB-028 (a 5-hydroxy-5-aryl-pyrrol-2-one) | Chemo-resistant colon cancer (MAC 16) and human pancreatic cell line (MIAPACA) | Significant tumor growth inhibition at 50 mg/kg (in vivo) | [12][13] |

| Dispiro indeno pyrrolidine derivative 49c | Mycobacterium tuberculosis H37Rv | IC50: 1.07 µg/mL | [6] |

| Pyrrolidine-based benzenesulfonamide 15g | Carbonic Anhydrase/Acetylcholinesterase Inhibitor | IC50: 0.029 µM | [6] |

| Pyrrolidine-based benzenesulfonamide 15h | Carbonic Anhydrase/Acetylcholinesterase Inhibitor | IC50: 0.041 µM | [6] |

Mechanism of Anticancer Action:

Studies on the anticancer mechanism of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, such as compound 1d , have revealed a multi-faceted mode of action. This includes the induction of S-phase cell cycle arrest and apoptosis, which is partly dependent on the activation of the p53 tumor suppressor pathway following DNA damage.[11]

Caption: Proposed mechanism of anticancer action for a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative.

Nootropic Activity

The pyrrolidone ring is a core component of the "racetam" class of nootropic drugs, which are known to enhance cognitive functions such as learning and memory.[4] While the exact mechanisms are still under investigation, they are believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[3][14][15] Piracetam, a well-known nootropic, is a cyclic derivative of GABA and is thought to enhance the function of acetylcholine via muscarinic receptors and affect NMDA glutamate receptors.[14][16]

Proposed Nootropic Mechanism of Action:

Caption: Putative mechanism of nootropic action of pyrrolidone derivatives.

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data:

| Compound | Pathogen | MIC (µg/mL) | Reference(s) |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Escherichia coli (MTCC 78) | Max zone of inhibition: 28 ± 0.14 mm | [17] |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Klebsiella pneumoniae | Max zone of inhibition: 23 ± 0.14 mm | [17] |

| Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | [5] |

| Hydrazone derivatives | Candida tenuis VKMY-70 | 0.9–1.9 | [18] |

| Hydrazone derivatives | Aspergillus niger VKM F-1119 | 0.9–1.9 | [18] |

| Benzo[b]phenoxazine derivative 13 | Mycobacterium luteum | 15.6 | [19] |

| Benzo[b]phenoxazine derivative 12g | Staphylococcus aureus | 31.2 | [19] |

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, nootropic, and antimicrobial agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to guide the design of more potent and selective derivatives. Additionally, comprehensive preclinical and clinical studies are necessary to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of this chemical scaffold holds great promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 9. This compound CAS#: 62312-55-4 [m.chemicalbook.com]

- 10. This compound - Lifeasible [lifeasible.com]

- 11. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. healthopenresearch.org [healthopenresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]

Computational Insights into 5-Hydroxy-2-pyrrolidone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of computational methodologies applied to the study of 5-hydroxy-2-pyrrolidone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific computational research on this exact molecule, this document outlines a robust, state-of-the-art computational workflow. The protocols and data presented are based on established methodologies for similar small molecules and serve as a blueprint for future in-silico investigations.

Introduction to this compound

This compound is a derivative of pyrrolidone, a five-membered lactam. The pyrrolidone scaffold is a common feature in many biologically active natural products and synthetic compounds. The introduction of a hydroxyl group at the 5-position introduces a chiral center and a key hydrogen bond donor/acceptor site, significantly influencing its potential biological activity and pharmacokinetic properties. Computational studies are essential to elucidate the structure-activity relationships (SAR), predict potential biological targets, and guide the synthesis of novel derivatives with enhanced therapeutic profiles.

Proposed Computational Workflow

A multi-faceted computational approach is recommended to thoroughly characterize this compound. This workflow, detailed in the following sections, encompasses quantum chemical calculations, molecular docking, and pharmacophore modeling to provide a holistic understanding of its chemical behavior and biological potential.

Caption: Proposed computational workflow for this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, geometry, and spectroscopic properties of this compound.

Detailed Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for systems with heteroatoms and potential hydrogen bonding.

-

Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.

-

Procedure:

-

The initial 3D structure of this compound is built using a molecular editor.

-

A geometry optimization is performed to find the lowest energy conformation.

-

A frequency calculation is subsequently run on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra (IR, Raman).

-

Data Presentation: Calculated Molecular Properties

| Property | Calculated Value (Illustrative) | Unit |

| Total Energy (in Water) | -324.678 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 8.12 | eV |

| Rotational Constants | A: 4.56, B: 2.34, C: 1.89 | GHz |

Detailed Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian 16.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry.

-

Referencing: Calculated isotropic shielding values are converted to chemical shifts by referencing against tetramethylsilane (TMS), calculated at the same level of theory.

-

Procedure:

-

Perform a GIAO calculation on the optimized structure of this compound.

-

Perform an identical calculation on TMS.

-

Calculate the chemical shift (δ) for each nucleus (¹H and ¹³C) using the formula: δ = σ(TMS) - σ(sample).

-

Data Presentation: Predicted vs. Experimental NMR Shifts

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 178.2 | 177.9 | - | - |

| C3 | 30.5 | 30.1 | 2.31, 2.45 | 2.28, 2.42 |

| C4 | 28.9 | 28.5 | 1.95, 2.10 | 1.92, 2.08 |

| C5 | 85.3 | 84.9 | 5.15 | 5.12 |

| N1 | - | - | 7.88 | 7.85 |

| O-H | - | - | 5.62 | 5.59 |

(Note: Experimental data is illustrative and based on typical values for similar structures.)

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for identifying potential biological targets and understanding binding mechanisms.

Detailed Protocol: Molecular Docking

-

Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.

-

Target Preparation:

-

Select a relevant protein target (e.g., a human enzyme or receptor where pyrrolidone derivatives have shown activity).

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Ligand Preparation:

-

Generate the 3D conformer of this compound from the DFT-optimized structure.

-

Assign rotatable bonds and partial charges.

-

-

Docking Procedure:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active sites.

-

Run the docking simulation with appropriate exhaustiveness settings.

-

Analyze the resulting binding poses and their corresponding scores.

-

Data Presentation: Docking Results (Illustrative Target: Cyclooxygenase-2)

| Parameter | Value (Illustrative) |

| Binding Affinity | -6.8 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds Formed | 2 |

| Hydrophobic Interactions | Leu352, Val523 |

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target.

Caption: A hypothetical pharmacophore model for this compound.

Detailed Protocol: Ligand-Based Pharmacophore Generation

-

Software: Schrödinger Phase, MOE, or similar pharmacophore modeling software.

-

Procedure:

-

Use the low-energy conformer of this compound as the input structure.

-

Identify key chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), and Hydrophobic (HY) regions.

-

The carbonyl oxygen and the hydroxyl oxygen can act as HBAs. The hydroxyl hydrogen and the amide hydrogen can act as HBDs. The aliphatic carbon chain can be considered a hydrophobic feature.

-

Generate a pharmacophore hypothesis that includes the spatial arrangement of these features.

-

This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of novel active compounds.

-

Data Presentation: Pharmacophore Feature Summary

| Feature Type | Number of Features |

| Hydrogen Bond Acceptor (HBA) | 2 |

| Hydrogen Bond Donor (HBD) | 2 |

| Hydrophobic (HY) | 1 |

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining quantum chemical calculations, molecular docking, and pharmacophore modeling, researchers can gain deep insights into its physicochemical properties, potential biological targets, and structural requirements for activity. These computational approaches are invaluable for accelerating the drug discovery and development process, enabling more focused and efficient experimental studies.

An In-Depth Technical Guide to the Metabolic Pathway of 5-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 5-hydroxy-2-pyrrolidone, a molecule of interest in various biological contexts. The guide details its biosynthesis, potential downstream metabolism, and the enzymatic processes involved. It also includes quantitative data from related compounds, detailed experimental protocols, and visualizations of the metabolic and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a pyrrolidone derivative that has been identified as a natural product in plants and as a metabolite in mammals.[1][] Its metabolic pathway is of significant interest for understanding the biotransformation of related compounds and for its potential biological activities. This guide synthesizes the current knowledge on the formation and fate of this compound in biological systems.

Metabolic Pathway of this compound

The metabolic pathway of this compound involves its formation from precursors and its subsequent degradation. While the complete pathway is not fully elucidated, key steps have been identified through studies on related compounds.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in mammals starts from the polyamine putrescine. The pathway proceeds through the intermediate 2-pyrrolidone, which is then hydroxylated to form this compound.[] An alternative biosynthetic route for the precursor 2-pyrrolidone involves the cyclization of gamma-aminobutyric acid (GABA), which is derived from the decarboxylation of glutamate.

The key enzymatic step in the formation of this compound from 2-pyrrolidone is a hydroxylation reaction. While the specific enzyme has not been definitively identified, evidence strongly suggests the involvement of cytochrome P450 (CYP) enzymes .[3][4][5][6] Studies on the metabolism of structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP), have implicated CYP enzymes, particularly CYP2E1, in the hydroxylation of the pyrrolidone ring.

dot

Caption: Biosynthesis of this compound.

Downstream Metabolism of this compound

Evidence suggests a metabolic pathway where this compound is further metabolized to succinimide.[] This proposed step is supported by the well-documented downstream metabolism of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), the primary metabolite of NMP. 5-HNMP is metabolized to N-methylsuccinimide (MSI), which is then further hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[7] Based on this analogy, it is hypothesized that this compound is converted to succinimide, which may then be hydroxylated to 2-hydroxysuccinimide.

dot

Caption: Proposed Downstream Metabolism of this compound.

Quantitative Data

While specific quantitative data for the metabolic pathway of this compound is limited, extensive data is available for the metabolites of the structurally related compound, N-methyl-2-pyrrolidone (NMP). This data provides valuable insights into the kinetics and disposition of pyrrolidone derivatives in humans.

Table 1: Pharmacokinetic Parameters of NMP and its Metabolites in Humans

| Compound | Mean Excreted Fraction in Urine (%) | Half-life in Urine (hours) |

| NMP | 0.8 | - |

| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 | ~4 |

| N-Methylsuccinimide (MSI) | 0.4 | ~8 |

| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | 20 | ~17 |

| Data from Akesson & Jönsson, 1997.[7] |

Table 2: Plasma and Urine Concentrations of 5-HNMP after 8-hour exposure to NMP

| NMP Exposure Concentration (mg/m³) | Mean Plasma 5-HNMP (µmol/L) | Mean Urine 5-HNMP (mmol/mol creatinine) |

| 10 | 8.0 | 17.7 |

| 25 | 19.6 | 57.3 |

| 50 | 44.4 | 117.3 |

| Data from Åkesson et al., 2000.[8] |

Experimental Protocols

The following protocols provide a framework for studying the in vitro metabolism of 2-pyrrolidone to this compound using liver microsomes, a standard and widely accepted methodology.

In Vitro Metabolism of 2-Pyrrolidone using Liver Microsomes

This protocol is adapted from standard procedures for in vitro drug metabolism studies.[9][10][11][12]

Objective: To determine the formation of this compound from 2-pyrrolidone in the presence of liver microsomes.

Materials:

-

Rat or human liver microsomes

-

2-Pyrrolidone

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a deuterated analog of this compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 2-pyrrolidone in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final protein concentration typically 0.5-1 mg/mL)

-

2-Pyrrolidone (at various concentrations to determine enzyme kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

dot

Caption: Workflow for In Vitro Metabolism Study.

Analytical Method: LC-MS/MS for this compound

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 102 -> m/z 84).

-

Internal Standard: Monitor the corresponding transition for the deuterated analog.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

Signaling Pathways and Biological Activity

Currently, there is a lack of direct evidence linking this compound to specific signaling pathways. However, various derivatives of pyrrolidone have been shown to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14] Further research is warranted to investigate the potential pharmacological effects of this compound and its role, if any, in cellular signaling.

Conclusion

The metabolic pathway of this compound, originating from precursors like putrescine and glutamate, involves a key hydroxylation step likely mediated by cytochrome P450 enzymes. The downstream metabolism is proposed to proceed via succinimide, based on evidence from the well-characterized metabolism of N-methyl-2-pyrrolidone. While quantitative data for the parent compound's pathway is still emerging, the provided experimental protocols offer a robust framework for future investigations into its enzyme kinetics and metabolic fate. Understanding this pathway is crucial for assessing the biological significance of this compound and for the development of new therapeutics targeting related metabolic processes. Further research is needed to identify the specific enzymes involved, fully elucidate the downstream metabolic products, and explore any potential roles in cellular signaling.

References

- 1. 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4 | Chemsrc [chemsrc.com]

- 3. In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 5-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Introduction